Poc-Cystamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poc-Cystamine Hydrochloride, also known as Prop-2-yn-1-yl (2-((2-aminoethyl)disulfaneyl)ethyl)carbamate hydrochloride, is a derivative of cystamine. This compound is notable for its application in various fields, including chemistry and medicine. It is a propargyl derivatized cystamine building block, making it suitable for Click Chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Poc-Cystamine Hydrochloride involves the derivatization of cystamine. The process typically includes the reaction of cystamine with propargyl chloroformate under controlled conditions to yield the desired product. The reaction is carried out in an appropriate solvent, such as dichloromethane, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Poc-Cystamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Poc-Cystamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in Click Chemistry for the synthesis of complex molecules.
Biology: Investigated for its potential in modulating oxidative stress and inflammation in cellular models.
Industry: Utilized in the development of smart anticancer delivery platforms and other advanced materials.
Mechanism of Action
The mechanism of action of Poc-Cystamine Hydrochloride involves its ability to modulate oxidative stress and inflammation. It upregulates neuroprotective pathways involving brain-derived neurotrophic factor and Nuclear factor erythroid 2-related factor 2 signaling. This compound can traverse the blood-brain barrier, making it a promising candidate for targeting neurodegenerative diseases .
Comparison with Similar Compounds
Cysteamine: The decarboxylated derivative of cysteine, known for its radioprotective effects and use in treating cystinosis.
Cystamine: The oxidized form of cysteamine, also used in neurodegenerative disease research.
Uniqueness: Poc-Cystamine Hydrochloride is unique due to its propargyl derivatization, which enhances its utility in Click Chemistry and other synthetic applications. This modification also potentially improves its pharmacokinetic properties and therapeutic efficacy compared to cysteamine and cystamine .
Properties
Molecular Formula |
C8H15ClN2O2S2 |
---|---|
Molecular Weight |
270.8 g/mol |
IUPAC Name |
prop-2-ynyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C8H14N2O2S2.ClH/c1-2-5-12-8(11)10-4-7-14-13-6-3-9;/h1H,3-7,9H2,(H,10,11);1H |
InChI Key |
ODYKFEDOLGMOSI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)NCCSSCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.